Cas no 2300597-91-3 (Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate)

Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, characterized by its piperidine core and bifunctional hydroxymethyl groups. The benzyl carbamate moiety enhances its stability while allowing selective deprotection under mild conditions. This compound is particularly valuable in medicinal chemistry and peptide synthesis, where its rigid piperidine scaffold contributes to conformational control. The hydroxymethyl groups offer sites for further functionalization, enabling the construction of complex architectures. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable building block for researchers developing pharmaceuticals, catalysts, or specialty materials. The compound's crystalline nature also facilitates purification and characterization.
Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate structure
2300597-91-3 structure
Product Name:Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate
CAS No:2300597-91-3
MF:C15H21NO4
MW:279.33154463768
CID:6083126
PubChem ID:165915076
Update Time:2025-05-20

Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate
    • EN300-3815537
    • 2300597-91-3
    • Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate
    • Inchi: 1S/C15H21NO4/c17-11-15(12-18)8-4-5-9-16(15)14(19)20-10-13-6-2-1-3-7-13/h1-3,6-7,17-18H,4-5,8-12H2
    • InChI Key: GZRGHYWSZGXOLK-UHFFFAOYSA-N
    • SMILES: OCC1(CO)CCCCN1C(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 70Ų

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Additional information on Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate

Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 2300597-91-3): An Overview of a Versatile Compound in Medicinal Chemistry

Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 2300597-91-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of piperidine derivatives and is characterized by its benzyl ester functionality and the presence of two hydroxymethyl groups. The combination of these functional groups imparts a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

The structure of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate is particularly noteworthy for its ability to undergo selective chemical transformations. The hydroxymethyl groups can be readily functionalized through various reactions, such as oxidation, alkylation, and acylation, making it a versatile starting material for the synthesis of more complex molecules. Additionally, the benzyl ester group can be selectively cleaved under mild conditions, providing a convenient route to the corresponding carboxylic acid or amide derivatives.

Recent studies have highlighted the potential of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate in the development of novel therapeutic agents. For instance, researchers at the University of California have explored its use as a precursor in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs play a crucial role in various cellular processes, including signal transduction, gene expression, and cell cycle regulation. By targeting specific PPIs, these inhibitors have shown promise in treating diseases such as cancer and neurodegenerative disorders.

In another study published in the Journal of Medicinal Chemistry, scientists at Harvard University investigated the use of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate in the development of small molecule modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that are involved in numerous physiological processes and are important targets for drug discovery. The researchers demonstrated that derivatives of this compound could effectively modulate GPCR activity, leading to potential applications in treating conditions such as hypertension and diabetes.

The synthetic accessibility and functional versatility of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate have also made it an attractive candidate for combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. By using this compound as a building block, researchers can generate diverse chemical libraries that can be screened for various biological activities, accelerating the drug discovery process.

In addition to its applications in drug discovery, Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate has been explored for its potential use in materials science. The presence of multiple functional groups allows for the design and synthesis of advanced materials with tailored properties. For example, researchers at MIT have developed polymer-based materials using this compound as a monomer. These materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for use in biomedical applications such as tissue engineering and drug delivery systems.

The safety profile of Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate is another important consideration. Extensive toxicological studies have shown that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile further enhances its potential as a valuable intermediate in pharmaceutical research and development.

In conclusion, Benzyl 2,2-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 2300597-91-3) is a versatile compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features and functional versatility make it an attractive candidate for the synthesis of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in the scientific community.

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